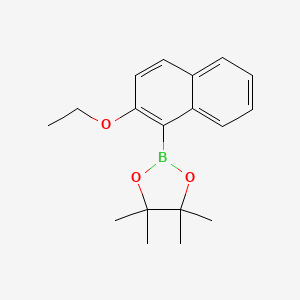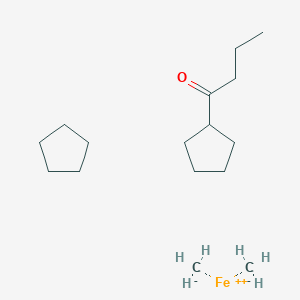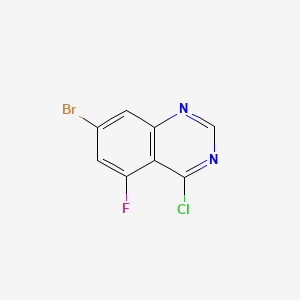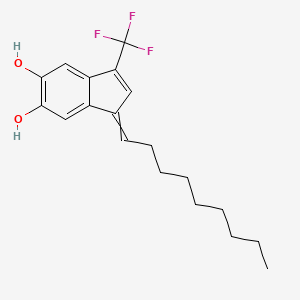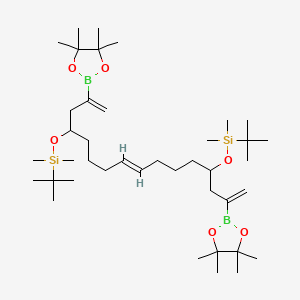![molecular formula C22H17NO B14029438 1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)
1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE is an organic compound that features a biphenyl group attached to an indole moiety with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE typically involves multi-step organic reactions. One common method includes the initial formation of the biphenyl group through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole and biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBOXYLIC ACID
Reduction: 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-METHANOL
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-3-CARBALDEHYDE
- 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBOXYLIC ACID
- 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-METHANOL
Uniqueness
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C22H17NO |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-[(4-phenylphenyl)methyl]indole-2-carbaldehyde |
InChI |
InChI=1S/C22H17NO/c24-16-21-14-20-8-4-5-9-22(20)23(21)15-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-14,16H,15H2 |
Clé InChI |
QWTUBKMOMKNDLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B14029369.png)
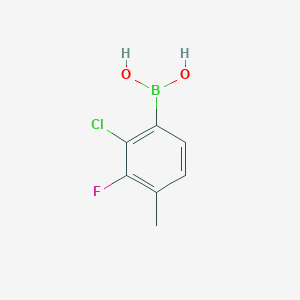

![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)
